

An In-depth Technical Guide to Thonzylamine Hydrochloride: Physical and Chemical Properties

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Compound of Interest		
Compound Name:	Thonzylamine Hydrochloride	
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Thonzylamine hydrochloride is a first-generation antihistamine and anticholinergic agent.[1] [2] It is primarily used for the symptomatic relief of allergic rhinitis and other upper respiratory allergic conditions.[3][4] This technical guide provides a comprehensive overview of its core physical and chemical properties, mechanism of action, and relevant experimental protocols for its analysis.

Physical and Chemical Identity

- IUPAC Name: N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-pyrimidin-2-ylethane-1,2-diamine;hydrochloride[5]
- CAS Number: 63-56-9[5]
- Molecular Formula: C₁₆H₂₃ClN₄O[5]
- Synonyms: Neohetramine hydrochloride, Resistab[1]

Quantitative Physicochemical Data

The following tables summarize the key physical and chemical properties of **Thonzylamine hydrochloride** and its free base, Thonzylamine.

Table 1: Physical and Chemical Properties of Thonzylamine Hydrochloride



Property	Value	Source
Molecular Weight	322.83 g/mol	[1][5]
Physical Description	White crystalline powder with a faint odor.	[5][6]
Melting Point	173-176 °C (343 to 349 °F)	[4][5]
Solubility	Very soluble in water. Soluble in alcohol and chloroform. Practically insoluble in ether.	[4][5][6]
pH (2% aq. solution)	5.1 - 5.7	[5][6]
Stability	Stable. Incompatible with strong oxidizing agents.	[6]

Table 2: Physical and Chemical Properties of Thonzylamine (Free Base)

Property	Value	Source
Molecular Weight	286.37 g/mol	[3]
Physical Description	Oily liquid	[3]
Boiling Point	185-187 °C at 2.2 mmHg	[4][6]
Water Solubility	5.441 g/L (at 37.5 °C)	[7]
pKa (Strongest Basic)	8.62	[2]
LogP	2.4 - 2.6	[2][7]
Vapor Pressure	5.8×10^{-8} mmHg at 25° C	[7]

Chemical Characteristics

Reactivity Profile: **Thonzylamine hydrochloride** acts as a weak organic acid.[5][6] When dissolved in water, it yields solutions with a pH of less than 7.0 due to the presence of moderate concentrations of hydrogen ions.[6] It reacts as an acid to neutralize bases, a reaction that generates some heat, though significantly less than the neutralization of inorganic



acids.[6] While not typically considered an oxidizing or reducing agent, such reactions are not impossible.[6] It is incompatible with strong oxidizing agents.[6]

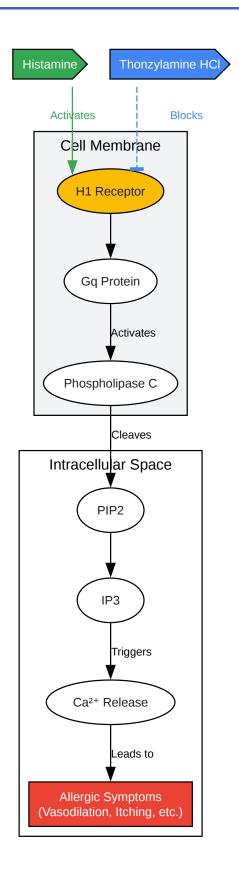
Pharmacology and Mechanism of Action

Thonzylamine is a first-generation H1 histamine receptor antagonist.[8][9] Its primary mechanism of action involves competing with histamine for binding to H1 receptors.[2][3]

Signaling Pathway: Histamine binding to the H1 receptor, a G-protein coupled receptor, activates phospholipase C (PLC). This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ions (Ca²⁺), while DAG activates protein kinase C (PKC). This cascade results in various allergic symptoms, including vasodilation, increased vascular permeability (leading to nasal congestion), and stimulation of nerve endings causing itching and sneezing.[2][3][9]

Thonzylamine, by acting as an inverse agonist at the H1 receptor, blocks this signaling cascade.[9] This antagonism prevents the effects of histamine, thereby alleviating the symptoms of allergic reactions.[2][3] Reducing the intracellular calcium ion concentration also contributes to mast cell stability, which in turn reduces further histamine release.[9]





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Caption: Mechanism of action of Thonzylamine hydrochloride.



Experimental Protocols

The characterization and quantification of **Thonzylamine hydrochloride** rely on standard pharmaceutical analysis techniques.

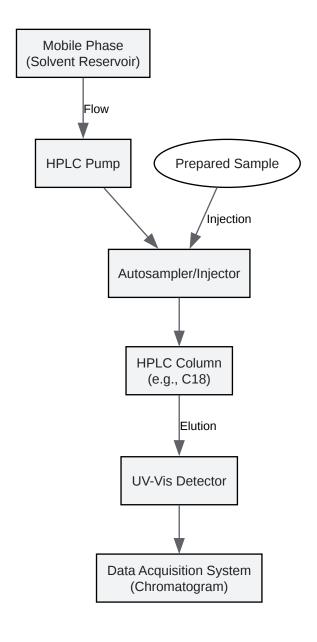
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of **Thonzylamine hydrochloride** in drug substances and formulations.[10] A reverse-phase method is typically suitable.

Methodology:

- System: A standard HPLC system equipped with a pump, injector, column oven, and a UV detector.[10]
- Column: A reverse-phase column, such as a Newcrom R1 or a C18 column, is effective.[11]
- Mobile Phase: A mixture of an organic solvent like acetonitrile (MeCN) and an aqueous buffer (e.g., water with phosphoric acid or formic acid for MS compatibility).[11] The separation can be performed using either an isocratic (constant mobile phase composition) or gradient (varied composition) elution.[10]
- Detection: UV detection at a wavelength where the analyte exhibits strong absorbance.
- Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent, typically the mobile phase, to a known concentration. The solution is then filtered through a 0.45 µm filter before injection.





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Caption: A general workflow for HPLC analysis.

Spectroscopic Analysis

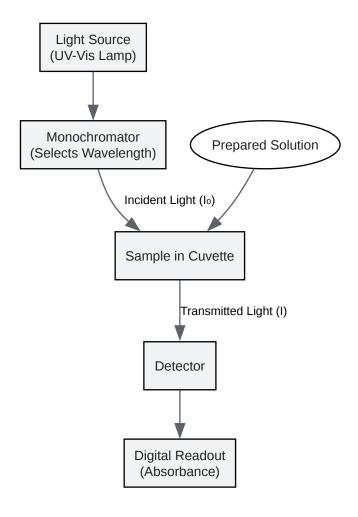
Spectroscopic methods are essential for the structural elucidation and identification of **Thonzylamine hydrochloride**.

• UV-Vis Spectroscopy: Used to determine the wavelength of maximum absorbance (λmax) and for quantitative analysis based on Beer's law. A study based on the König reaction identified an absorption maximum at 492 nm for a derivative product of Thonzylamine.[12]



The procedure involves dissolving the sample in a suitable solvent (e.g., water or ethanol) and recording the absorbance spectrum.[13]

- Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. The sample is typically prepared as a KBr pellet or a mull and scanned to obtain the IR spectrum, which shows characteristic absorption bands for groups like N-H, C-H, C=O, and C-O.[14]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the precise molecular structure. The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O), and the spectrum is recorded. Chemical shifts, integration, and splitting patterns provide detailed information about the arrangement of atoms.[14]



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Caption: A simplified workflow for UV-Vis spectrophotometry.



Melting Point Determination

This is a fundamental test for purity and identification.

Methodology:

- A small amount of the dry, crystalline Thonzylamine hydrochloride powder is packed into a capillary tube.
- The tube is placed in a melting point apparatus.
- The temperature is slowly increased, and the range from which the substance begins to melt
 until it becomes completely liquid is recorded.[14] The reported range for Thonzylamine
 hydrochloride is 173-176 °C.[5]

Solubility Studies

Determining solubility is crucial for formulation development.

Methodology:

- An excess amount of Thonzylamine hydrochloride is added to a known volume of the solvent of interest (e.g., water, ethanol) in a sealed container.
- The mixture is agitated at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.
- The suspension is then filtered to remove undissolved solid.
- The concentration of the dissolved solute in the clear filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy. **Thonzylamine hydrochloride** is described as being "very soluble" in water.[5]

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